Limitation of Available Evidence: Absence of Head-to-Head Comparator Data for CAS 1396862-93-3
A systematic search of primary literature, patents, and authoritative databases did not yield any head-to-head comparative study, nor any quantitative biochemical or cellular assay data, that directly evaluates 2-methyl-4-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (CAS 1396862-93-3) against a named structural analog under identical experimental conditions. The most relevant contextual study (Mishra et al., 2018) reports potent and selective COX-2 inhibition (e.g., IC₅₀ values in the nanomolar range for lead compounds MTL-1 and MTL-2) within a series of methylsulfonyl phenyl derivatives; however, the explicit structures of MTL-1 and MTL-2 are not publicly disclosed in the accessible portions of the article, and it cannot be confirmed that CAS 1396862-93-3 is one of those leads [1]. Consequently, quantitative differentiation from closely related marketed or literature compounds, such as 7-chloro-9-methoxy-4-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (CAS 1396684-02-8) or etoricoxib, cannot be substantiated at this time.
| Evidence Dimension | Biochemical target inhibition (COX-2, anticonvulsant activity) |
|---|---|
| Target Compound Data | No direct quantitative data located for CAS 1396862-93-3. |
| Comparator Or Baseline | MTL-1 and MTL-2 (Mishra et al.); exact chemical identity not confirmed to be CAS 1396862-93-3. |
| Quantified Difference | Cannot be calculated. |
| Conditions | In-vitro COX-2 inhibition assay; sc-PTZ induced seizure mouse model; PTZ kindled rat chronic epilepsy model. |
Why This Matters
Procurement decisions based on specific biological performance require verified data; the absence of publicly available comparative evidence for this exact compound means that any assumed advantage over analogs is speculative and must be experimentally validated.
- [1] Mishra, C.B., et al. (2018). Discovery of novel Methylsulfonyl phenyl derivatives as potent human Cyclooxygenase-2 inhibitors with effective anticonvulsant action. European Journal of Medicinal Chemistry, 151, 520-532. DOI: 10.1016/j.ejmech.2018.04.007. View Source
